molecular formula C8H11NO2 B13363934 4-Amino-2-(methoxymethyl)phenol CAS No. 29785-47-5

4-Amino-2-(methoxymethyl)phenol

Katalognummer: B13363934
CAS-Nummer: 29785-47-5
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: RGKJLNMYCNSVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(methoxymethyl)phenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxymethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the nitration of phenol, followed by reduction to introduce the amino group. Another method includes the partial hydrogenation of nitrobenzene to form phenylhydroxylamine, which rearranges to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(methoxymethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(methoxymethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Amino-2-(methoxymethyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in free radical scavenging, contributing to its antioxidant properties. Additionally, the amino group can interact with enzymes and receptors, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-2-(methoxymethyl)phenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Eigenschaften

CAS-Nummer

29785-47-5

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

4-amino-2-(methoxymethyl)phenol

InChI

InChI=1S/C8H11NO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5,9H2,1H3

InChI-Schlüssel

RGKJLNMYCNSVKZ-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(C=CC(=C1)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.